molecular formula C10H19Cl2N3O B1382803 2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)ethan-1-ol dihydrochloride CAS No. 1803593-27-2

2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)ethan-1-ol dihydrochloride

Cat. No.: B1382803
CAS No.: 1803593-27-2
M. Wt: 268.18 g/mol
InChI Key: VJLRBTSDENOEAN-UHFFFAOYSA-N
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Description

2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)ethan-1-ol dihydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzodiazole ring system, which is known for its biological activity and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)ethan-1-ol dihydrochloride typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Alkylation: The ethan-1-ol side chain is introduced through alkylation reactions, often using ethylene oxide or similar reagents.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol side chain, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol side chain can yield 2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetaldehyde or 2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzodiazole ring system is a versatile scaffold in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structure suggests potential interactions with neurotransmitter systems.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential in treating neurological disorders, given the known activity of benzodiazole derivatives in this area.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)ethan-1-ol dihydrochloride likely involves interaction with specific molecular targets such as enzymes or receptors. The benzodiazole ring can mimic the structure of natural ligands, allowing it to bind to and modulate the activity of these targets. Pathways involved may include neurotransmitter signaling or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-amino-2-methyl-1H-benzimidazol-1-yl)ethan-1-ol
  • 2-(5-amino-2-methyl-1H-indazol-1-yl)ethan-1-ol
  • 2-(5-amino-2-methyl-1H-pyrazol-1-yl)ethan-1-ol

Uniqueness

Compared to these similar compounds, 2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)ethan-1-ol dihydrochloride features a tetrahydrobenzodiazole ring, which may confer unique biological activity and chemical reactivity. This structural difference can influence its binding affinity and specificity for molecular targets, potentially making it more effective in certain applications.

Properties

IUPAC Name

2-(5-amino-2-methyl-4,5,6,7-tetrahydrobenzimidazol-1-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-7-12-9-6-8(11)2-3-10(9)13(7)4-5-14;;/h8,14H,2-6,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLRBTSDENOEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CCO)CCC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)ethan-1-ol dihydrochloride
Reactant of Route 2
2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)ethan-1-ol dihydrochloride
Reactant of Route 3
2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)ethan-1-ol dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)ethan-1-ol dihydrochloride
Reactant of Route 5
2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)ethan-1-ol dihydrochloride
Reactant of Route 6
2-(5-amino-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)ethan-1-ol dihydrochloride

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